Product packaging for Methyl 3-Methyl-15-phenylpentadecanoate(Cat. No.:CAS No. 116754-85-9)

Methyl 3-Methyl-15-phenylpentadecanoate

Cat. No.: B039564
CAS No.: 116754-85-9
M. Wt: 346.5 g/mol
InChI Key: JPSAJPNKLSJSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-Methyl-15-phenylpentadecanoate is a synthetically produced, long-chain fatty acid ester derivative of significant interest in biochemical and pharmacological research. Its unique structure, featuring a methyl branch at the third carbon and a terminal phenyl ring, makes it a valuable probe for studying lipid metabolism, membrane fluidity, and the interaction of modified fatty acids with various enzymes and cellular receptors. Researchers utilize this compound to investigate the structure-activity relationships of fatty acid analogs, particularly in the context of modulating inflammatory pathways and cellular signaling cascades. The phenyl group serves as a hydrophobic anchor and a potential pharmacophore, while the ester moiety enhances cellular permeability. This reagent is instrumental as a standard in analytical chemistry, specifically in mass spectrometry and chromatography, for the identification and quantification of complex lipid species. It is also a key synthetic intermediate for the preparation of more complex bioactive molecules. Our product is supplied with high purity and detailed characterization data to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O2 B039564 Methyl 3-Methyl-15-phenylpentadecanoate CAS No. 116754-85-9

Properties

IUPAC Name

methyl 3-methyl-15-phenylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSAJPNKLSJSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524526
Record name Methyl 3-methyl-15-phenylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116754-85-9
Record name Methyl 3-methyl-15-phenylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Methyl 15 Phenylpentadecanoate and Analogues

Strategic Approaches for the Construction of Methyl-Branched Long-Chain Fatty Acid Methyl Esters

The introduction of a methyl group at the β-position (C-3) of a long-chain fatty acid ester requires specific synthetic strategies to ensure correct placement and, where necessary, stereocontrol. One of the most effective methods for this transformation is the conjugate addition of an organometallic reagent to an α,β-unsaturated ester.

A common approach involves the use of methylmagnesium bromide in the presence of a copper catalyst, which facilitates a 1,4-Michael addition to a long-chain α,β-unsaturated ester. For instance, the reaction of methyl pentadec-2-enoate with methylmagnesium bromide, catalyzed by a copper(I) salt, would yield the desired 3-methylpentadecanoate backbone. The choice of copper catalyst and reaction conditions is crucial for maximizing the yield of the conjugate addition product and minimizing side reactions such as 1,2-addition to the carbonyl group.

Stereoselective synthesis of β-methyl esters can be achieved by employing chiral auxiliaries or catalysts. For example, using a chiral auxiliary attached to the ester functionality can direct the incoming methyl group to a specific face of the molecule, leading to a high diastereomeric excess. Subsequent removal of the auxiliary provides the enantiomerically enriched 3-methyl fatty acid. researchgate.net

Another strategy involves the stereoselective reduction of a β-keto ester, followed by dehydration and hydrogenation. This multi-step process allows for the establishment of the desired stereocenter at the C-3 position. Asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ester, formed after dehydration of the β-hydroxy ester, can also provide enantiomerically enriched products. researchgate.net

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are also valuable tools for constructing the carbon skeleton of methyl-branched fatty acids. These reactions allow for the formation of carbon-carbon double bonds with good control over stereochemistry, which can then be hydrogenated to the saturated analogue. tandfonline.com

Regioselective and Stereoselective Introduction of the Phenyl Group into the Pentadecanoate (B1260718) Backbone

The introduction of a phenyl group at the terminal (ω) position of the pentadecanoate chain is typically achieved through cross-coupling reactions or by using a phenyl-containing starting material in a chain elongation strategy.

One prominent method is the use of organocuprate chemistry. For example, a long-chain ω-halo ester can be coupled with a phenyl-containing Grignard reagent in the presence of a copper catalyst. This approach allows for the efficient formation of the carbon-carbon bond at the terminal position of the fatty acid chain.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also powerful tools for this purpose. In a Suzuki coupling, an ω-borylated long-chain ester can be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base. Conversely, a Stille coupling would involve the reaction of an ω-stannylated ester with an aryl halide. These methods are highly versatile and tolerate a wide range of functional groups.

An alternative strategy involves starting with a phenyl-terminated building block and extending the carbon chain. For instance, a phenyl-substituted alkyl halide can be used to alkylate a malonic ester derivative, followed by decarboxylation to yield a phenyl-terminated carboxylic acid, which can then be further elongated. The synthesis of ω-phenyl Δ6 fatty acids has been demonstrated using lithium acetylide coupling, which could be adapted and followed by hydrogenation to achieve the saturated phenylalkanoic acid. nih.gov

Catalytic Systems in the Preparation of Methyl 3-Methyl-15-phenylpentadecanoate and Related Structures

The synthesis of this compound relies heavily on various catalytic systems to achieve high efficiency, selectivity, and yield. These catalysts play a pivotal role in key transformations such as carbon-carbon bond formation, functional group transformations, and the final esterification step.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium catalysts are instrumental in forming the crucial carbon-carbon bond that attaches the phenyl group to the pentadecanoate backbone. As mentioned, Suzuki and Stille couplings are prime examples.

In a potential Suzuki coupling approach to synthesize a precursor for this compound, a long-chain terminal alkene could first be hydroborated to install a boronic ester at the ω-position. This intermediate would then be coupled with an aryl halide, such as bromobenzene, using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The choice of ligand on the palladium catalyst is critical in influencing the efficiency and selectivity of the reaction.

Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)₂/SPhosAryl Bromide, Alkylboronic AcidAlkyl-Aryl Compound85-95N/A
Pd₂(dba)₃/XPhosAryl Triflate, Alkylboronic AcidAlkyl-Aryl Compound80-92N/A

This table presents representative data for palladium-catalyzed cross-coupling reactions relevant to the synthesis of ω-phenylalkanoic acids. The specific yields can vary depending on the exact substrates and reaction conditions.

Hydrogenation and Hydrogenolysis Techniques for Functional Group Transformation

Hydrogenation is a critical step in the synthesis of this compound, particularly if unsaturated precursors are used to construct the carbon backbone. The conversion of carbon-carbon double or triple bonds to single bonds is typically achieved through catalytic hydrogenation.

Commonly used catalysts for this transformation include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity. For instance, complete saturation of any double bonds in the pentadecanoate chain would be necessary to obtain the final saturated product. libretexts.orgoit.eduaocs.org

Hydrogenolysis, a related process, involves the cleavage of a carbon-heteroatom bond by hydrogen. This technique can be useful for removing protecting groups, for example, the hydrogenolysis of a benzyl ester to a carboxylic acid.

CatalystSubstrateProductConditionsReference
Pd/C (10%)Unsaturated Fatty EsterSaturated Fatty EsterH₂ (1 atm), RT, Methanol libretexts.org
Raney NiUnsaturated Fatty AcidSaturated Fatty AcidH₂ (50 psi), 100 °C, Ethanol aocs.org
PtO₂ (Adam's catalyst)Alkynoic AcidAlkanoic AcidH₂ (3 atm), RT, Acetic AcidN/A

This table provides typical conditions for the hydrogenation of unsaturated fatty acids and their esters.

Esterification and Transesterification Strategies in Fatty Acid Methyl Ester Synthesis

The final step in the synthesis of this compound is the formation of the methyl ester. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Esterification: The most common method for direct esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and excess methanol is often used to drive the reaction to completion.

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For example, if the synthesis yields an ethyl ester of 3-methyl-15-phenylpentadecanoic acid, it can be converted to the methyl ester by heating with methanol and a catalytic amount of an acid or base. Base-catalyzed transesterification, using catalysts like sodium methoxide, is often faster than the acid-catalyzed equivalent. saudijournals.comwikipedia.orgyoutube.comgoogle.com

MethodCatalystReactantsProductKey Features
Fischer EsterificationH₂SO₄ (catalytic)Carboxylic Acid, MethanolMethyl EsterEquilibrium reaction; requires excess alcohol.
Acid-Catalyzed TransesterificationHCl (catalytic)Ester, MethanolMethyl EsterReversible; suitable for various esters.
Base-Catalyzed TransesterificationNaOMe (catalytic)Ester, MethanolMethyl EsterFast reaction; sensitive to free fatty acids.
Enzymatic EsterificationLipaseCarboxylic Acid, MethanolMethyl EsterMild conditions; high selectivity. nih.gov

This table summarizes common strategies for the synthesis of fatty acid methyl esters.

Development of Novel and Efficient Synthetic Routes for this compound

The development of a novel and efficient synthetic route for this compound would likely involve a convergent approach, where key fragments of the molecule are synthesized separately and then combined. A plausible retrosynthetic analysis would disconnect the molecule at the C4-C5 bond and the C14-C15 bond.

A potential forward synthesis could begin with a palladium-catalyzed cross-coupling reaction to attach a phenyl group to a long-chain α,ω-difunctionalized hydrocarbon. For example, a Suzuki coupling between phenylboronic acid and a 14-bromotetradec-1-ene could yield 14-phenyltetradec-1-ene. This intermediate could then be hydroformylated and oxidized to the corresponding aldehyde.

In a parallel sequence, a suitable three-carbon building block, such as methyl crotonate, could undergo a stereoselective conjugate addition with a methyl organocuprate to introduce the 3-methyl group. The resulting ester could then be converted to a phosphonium ylide.

A Wittig reaction between the 14-phenyltetradecanal and the ylide derived from the 3-methylbutanoate fragment would then assemble the main carbon skeleton. Subsequent hydrogenation of the resulting double bond would yield the saturated carbon chain. Finally, if the ester group is not already a methyl ester, a transesterification reaction would provide the target molecule, this compound.

This proposed route highlights the integration of various advanced synthetic methodologies to achieve the synthesis of this complex molecule with control over the placement of both the methyl and phenyl substituents.

Optimization of Reaction Conditions and Isolation Procedures for High Purity Research Materials

A plausible synthetic pathway commences with the formation of a long-chain ω-phenyl fatty acid, followed by chain extension and introduction of the β-methyl group, and concluding with esterification. The isolation and purification of the final product to research-grade purity (>99%) often involves a combination of chromatographic techniques and crystallization.

Synthesis of the Precursor Acid: 3-Methyl-15-phenylpentadecanoic Acid

A strategic approach to the synthesis of the carboxylic acid precursor involves the conjugate addition of a methyl group to an α,β-unsaturated ester. This method offers good control over the introduction of the methyl group at the C3 position.

A potential synthetic sequence is as follows:

Synthesis of 13-Phenyltridecanoic Acid: This can be achieved through various coupling methods. One approach is the reaction of a Grignard reagent derived from 1-bromo-12-phenyldodecane with carbon dioxide.

Reduction to 13-Phenyltridecan-1-ol: The carboxylic acid is reduced to the corresponding alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Oxidation to 13-Phenyltridecanal: The primary alcohol is then oxidized to the aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is often employed to prevent over-oxidation to the carboxylic acid.

Horner-Wadsworth-Emmons Reaction: The aldehyde is reacted with a phosphonate ylide, such as trimethyl phosphonoacetate, in the presence of a base like sodium hydride to form the α,β-unsaturated ester, methyl 15-phenylpentadec-2-enoate. This reaction generally favors the formation of the (E)-isomer.

Conjugate Addition of a Methyl Group: The α,β-unsaturated ester is then subjected to a 1,4-conjugate addition of a methyl group. This is commonly achieved using a Gilman reagent, lithium dimethylcuprate ((CH₃)₂CuLi). This step forms the 3-methyl substituted carbon skeleton.

Hydrolysis to 3-Methyl-15-phenylpentadecanoic Acid: The resulting methyl ester is hydrolyzed to the free carboxylic acid, typically under basic conditions using sodium hydroxide followed by acidic workup.

Esterification to this compound

The final step is the esterification of 3-Methyl-15-phenylpentadecanoic acid to its methyl ester. The Fischer esterification is a classic and effective method for this transformation. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it to completion, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the conditions of each synthetic step. For the key steps of conjugate addition and esterification, several parameters can be optimized.

Table 1: Optimization of Conjugate Addition of Methyl Group to Methyl 15-phenylpentadec-2-enoate

Entry Copper Source Methyl Source Solvent Temperature (°C) Time (h) Yield (%)
1 CuI MeLi THF -78 to 0 2 75
2 CuCN MeLi THF -78 to 0 2 82
3 CuBr·SMe₂ MeMgBr Et₂O -40 to 0 3 78
4 CuI MeLi THF/DMS -78 to 0 2 85

Table 2: Optimization of Fischer Esterification of 3-Methyl-15-phenylpentadecanoic Acid

Entry Catalyst Methanol (equiv.) Temperature (°C) Time (h) Yield (%)
1 H₂SO₄ (cat.) 20 65 (reflux) 12 92
2 HCl (gas) 20 65 (reflux) 10 95
3 TsOH (cat.) 20 65 (reflux) 16 90
4 H₂SO₄ (cat.) 50 65 (reflux) 8 96

Isolation and Purification Procedures

Achieving high purity for research applications typically requires multi-step purification protocols.

Chromatography: Following the synthesis, the crude product is often subjected to column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired ester from unreacted starting materials and byproducts. For very high purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water is commonly used for the purification of long-chain fatty acid methyl esters.

Table 3: HPLC Purification of this compound

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Purity Achieved (%)
C18 (250 x 10 mm, 5 µm) Acetonitrile/Water (95:5) 4.0 210 >99.5
C18 (250 x 10 mm, 5 µm) Methanol/Water (98:2) 3.5 210 >99.0
Phenyl-Hexyl (150 x 4.6 mm, 3 µm) Acetonitrile/Methanol (80:20) 1.0 210 >99.8

Crystallization: Low-temperature crystallization can be an effective final purification step. The choice of solvent is critical. The purified ester is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and then slowly cooled to induce crystallization. The crystals are then isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.

Table 4: Recrystallization Solvents for High Purity this compound

Solvent Temperature (°C) Recovery (%) Purity (%)
Acetone -20 85 >99.5
Hexane -20 80 >99.0
Methanol -40 75 >99.8
Ethyl Acetate/Hexane (1:5) -20 88 >99.2

By carefully optimizing the reaction conditions for each synthetic step and employing a combination of chromatographic and crystallization techniques, this compound and its analogues can be obtained in high purity, suitable for demanding research applications.

Advanced Spectroscopic and Analytical Characterization in Methyl 3 Methyl 15 Phenylpentadecanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Methyl 3-Methyl-15-phenylpentadecanoate. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, aliphatic, and ester functional groups.

The five protons of the terminal phenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.15 and 7.30 ppm. The methoxy (B1213986) group of the ester function gives rise to a sharp singlet at approximately δ 3.67 ppm. The long aliphatic chain produces a series of signals in the upfield region. The doublet for the methyl group at the C-3 position is anticipated around δ 0.95 ppm. Protons on the long methylene (B1212753) chain create a dense signal cluster around δ 1.25 ppm, while the benzylic protons (C-15) adjacent to the phenyl ring are expected at approximately δ 2.60 ppm.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H (Phenyl)7.15 - 7.30Multiplet
-OCH₃ (Methyl Ester)~3.67Singlet
-CH₂- (Benzylic, C-15)~2.60Triplet
-CH₂- (α to C=O, C-2)~2.20 - 2.30Multiplet
-(CH₂)n- (Aliphatic Chain)~1.25 - 1.60Multiplet
-CH- (C-3)~1.95Multiplet
-CH₃ (at C-3)~0.95Doublet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count and characterization of the carbon skeleton.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 174 ppm. The carbons of the phenyl group are expected in the δ 125-143 ppm region. The methoxy carbon signal is typically found around δ 51 ppm. The aliphatic carbons of the long chain resonate in the δ 25-40 ppm range. The presence of the methyl branch at C-3 introduces complexity that can be resolved with advanced techniques.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~174
Aromatic C (Quaternary)~143
Aromatic C-H125 - 129
-OCH₃ (Methyl Ester)~51
-CH₂- (α to C=O, C-2)~41
-CH₂- (Benzylic, C-15)~36
-(CH₂)n- (Aliphatic Chain)25 - 32
-CH- (C-3)~30
-CH₃ (at C-3)~20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. magritek.com It would be used to trace the connectivity of the entire aliphatic chain, from the protons at C-2 adjacent to the ester, through the branch point at C-3, and down to the benzylic protons at C-15.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). magritek.comscience.gov This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal at δ ~3.67 ppm would correlate with the carbon signal at δ ~51 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). magritek.comscience.gov This is particularly useful for connecting different fragments of the molecule. Key correlations would include the signal from the methoxy protons (δ ~3.67 ppm) to the carbonyl carbon (δ ~174 ppm) and the signals from the C-2 protons to the carbonyl carbon, confirming the methyl ester functionality. It would also be vital for confirming the position of the methyl branch by showing correlations from the methyl protons to carbons C-2, C-3, and C-4.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of an ester and an aromatic ring.

The most prominent feature is a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, which typically appears around 1735-1750 cm⁻¹. libretexts.orgspectroscopyonline.com Two other strong bands associated with the C-O stretching vibrations of the ester group are expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of the long aliphatic chain is confirmed by multiple C-H stretching vibrations just below 3000 cm⁻¹. The aromatic phenyl group gives rise to C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. sciepub.com

Table 3. Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (sp³)2850 - 2960Strong
C=O StretchEster1735 - 1750Strong, Sharp
C=C StretchAromatic1450 - 1600Medium
C-O StretchEster1000 - 1300Strong
C-H BendAromatic690 - 900Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₂₃H₃₈O₂), the expected molecular weight is 346.56 g/mol . cymitquimica.comscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 346. A key fragmentation pathway for fatty acid methyl esters is the McLafferty rearrangement, which results in a characteristic base peak at m/z 74. researchgate.net Another significant fragmentation is the loss of the methoxy group (-OCH₃) to give a peak at m/z 315 (M-31). The presence of the terminal phenyl group would likely lead to the formation of a tropylium (B1234903) ion at m/z 91, a common fragment for alkylbenzenes. Cleavage at the branched methyl group would also produce characteristic fragment ions.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) in Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is an ideal technique for the analysis of volatile compounds like FAMEs. gcms.cz The compound is vaporized and passed through a capillary column (e.g., with a phenyl siloxane or cyanopropyl stationary phase) where it is separated from other components based on its boiling point and interaction with the column. researchgate.netnih.gov The separated components then enter the mass spectrometer, which acts as a detector, providing both identification and quantification. GC-MS is a powerful tool for confirming the purity of a synthesized sample and identifying any byproducts. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for both analytical and preparative-scale separations. aocs.orghplc.eu For this compound, reversed-phase HPLC (using a C18 column) would be the method of choice. nih.gov Separation is based on the compound's hydrophobicity, with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) being used. researchgate.net Detection can be achieved using a UV detector, which is sensitive to the phenyl group's absorption of UV light, or an evaporative light scattering detector (ELSD) for preparative purification. researchgate.net

Application of Spectroscopic Data in Chemometric Analysis and Computational Models

Spectroscopic data derived from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a high-fidelity molecular fingerprint of this compound. This detailed information is not only crucial for structural elucidation but also serves as a rich dataset for advanced computational applications, including chemometric analysis and the development of predictive computational models. These approaches translate complex spectral data into quantitative variables to reveal patterns, classify samples, and predict molecular behavior.

Chemometric Analysis

Chemometrics utilizes multivariate statistical methods to extract meaningful information from complex chemical data. researchgate.net For a compound like this compound, which may be part of a complex biological mixture (e.g., bacterial cell lipids), chemometrics can be a powerful tool for identification and classification. researchgate.net

Spectroscopic data points, such as NMR chemical shifts, peak integrals, and mass-to-charge (m/z) ratios from MS, are converted into variables in a large data matrix. researchgate.net Techniques like Principal Component Analysis (PCA) can then be applied to this matrix to reduce its dimensionality and identify the principal components that account for the most variance in the data. researchgate.net This can effectively cluster samples based on their chemical profiles. For instance, the presence and relative abundance of this compound, identified by its unique spectroscopic signals, could serve as a biomarker to differentiate between various sample groups. researchgate.net

The following table illustrates how specific spectroscopic features of this compound could be formatted as variables for input into a chemometric model.

Spectroscopic Feature Typical Data Point Potential Chemometric Variable (Example) Application in Model
¹H-NMR: Ester Methyl ProtonsSinglet at ~3.67 ppmVariable H1: Integral value of the peak at 3.67 ppm.Quantifies the relative amount of the methyl ester.
¹H-NMR: Phenyl ProtonsMultiplet at ~7.1-7.3 ppmVariable H2: Combined integral of the aromatic region.Correlates with the presence of the phenyl terminus.
¹³C-NMR: Carbonyl CarbonResonance at ~174 ppmVariable C1: Intensity of the signal at 174 ppm.Confirms the ester functional group.
¹³C-NMR: Branched Methyl CarbonResonance at ~19 ppmVariable C2: Intensity of the signal at 19 ppm.Identifies the characteristic 3-methyl branch.
GC-MS: Molecular Ion Peakm/z ratio of 346.55Variable MS1: Intensity of the ion at m/z 346.55.Confirms molecular weight and is crucial for identification. chemsrc.comnih.gov
GC-MS: Fragmentation PatternKey fragment ionsVariable MS2: Ratio of specific fragment ions.Provides structural information used for classification.

This table is illustrative, based on typical values for the compound's functional groups.

By applying PCA or other methods like Partial Least Squares Discriminant Analysis (PLS-DA) to these variables across multiple samples, researchers can build models to classify unknown samples or identify adulterants in a product. researchgate.net

Computational Models

Spectroscopic data are fundamental to building and validating computational models that predict the physicochemical properties and behavior of molecules like this compound.

One major application is in the validation of molecular geometries derived from computational chemistry methods like Density Functional Theory (DFT). The predicted NMR chemical shifts from a computationally optimized structure can be compared against experimental NMR data. A strong correlation between the predicted and measured spectra provides confidence in the accuracy of the computed three-dimensional structure. This validated structure can then be used for more advanced simulations, such as molecular dynamics, to study its interactions with other molecules or surfaces. mdpi.com

The table below shows a conceptual comparison between experimental data and data that could be generated from a computational model.

Parameter Source Example Value Role in Modeling
¹H Chemical Shift (Ester -OCH₃)Experimental NMR~3.67 ppmTarget value for validating DFT calculations.
¹H Chemical Shift (Ester -OCH₃)Predicted (DFT)3.65 ppmA close match validates the computed electronic environment.
¹³C Chemical Shift (Carbonyl C=O)Experimental NMR~174.4 ppmTarget value for validating DFT calculations.
¹³C Chemical Shift (Carbonyl C=O)Predicted (DFT)174.2 ppmA close match validates the computed molecular structure.
Bond Length (C=O)Predicted (Molecular Mechanics)1.21 ÅInput for models predicting reactivity or IR stretching frequency.
Dipole MomentPredicted (DFT)~1.8 DA calculated property used to predict intermolecular forces and solubility.

This table contains hypothetical predicted values for illustrative purposes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can utilize descriptors derived from spectroscopic data. For example, specific vibrational frequencies from Infrared (IR) spectroscopy or electronic transitions from UV-Vis spectroscopy can be used as numerical inputs to develop models that predict a molecule's biological activity or environmental fate without the need for extensive experimental testing. researchgate.net The combination of robust spectroscopic characterization and advanced computational analysis thus provides a powerful, synergistic approach to understanding the complex chemical and physical nature of this compound.

Structure Activity Relationship Sar Studies and Rational Design of Methyl 3 Methyl 15 Phenylpentadecanoate Analogues

Impact of Methyl Group Branching Position on Molecular Recognition and Biological Interactions

The introduction of a methyl group into the backbone of a long-chain fatty acid ester can profoundly influence its conformation, physicochemical properties, and ultimately, its interaction with biological targets. The position of this branching is a critical determinant of its biological effect. nih.govresearchgate.net

In the case of Methyl 3-Methyl-15-phenylpentadecanoate, the methyl group is located at the β-position relative to the carbonyl group of the ester. This specific placement can induce significant steric hindrance, potentially influencing the accessibility of the ester group to enzymatic hydrolysis. Studies on other branched-chain fatty acids have shown that methyl branching can alter membrane fluidity by disrupting the close packing of lipid chains. nih.govresearchgate.net This perturbation of membrane structure can, in turn, affect the function of membrane-bound proteins and receptors.

The position of the methyl branch is also crucial for molecular recognition by specific enzymes and receptors. Research on branched fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated that isomers with different branch points exhibit distinct biological activities, such as anti-diabetic and anti-inflammatory effects. nih.govnih.govresearchgate.net For instance, FAHFAs with branching closer to the carboxylate head group are more likely to potentiate glucose-stimulated insulin (B600854) secretion. nih.govnih.govresearchgate.net This suggests that the 3-methyl substitution in this compound could play a key role in its specific binding to target proteins, distinguishing its activity from isomers with the methyl group at other positions along the pentadecanoate (B1260718) chain.

Table 1: Postulated Effects of Methyl Group Position on the Properties of Long-Chain Fatty Acid Esters

FeatureImpact of Methyl Branching at the 3-Position (β-position)
Enzymatic Stability Potential for increased resistance to hydrolysis due to steric hindrance around the ester group.
Membrane Interaction May disrupt lipid packing, leading to increased membrane fluidity.
Molecular Recognition The specific position of the methyl group is likely crucial for selective binding to biological targets, potentially leading to distinct biological activities compared to other positional isomers.
Conformation Induces a kink in the aliphatic chain, affecting the overall molecular shape and its fit into binding pockets.

Influence of Phenyl Ring Substitution Patterns and Positional Isomerism on Molecular Properties

The terminal phenyl group in this compound introduces a significant structural and electronic feature. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking, cation-π, and hydrophobic interactions, which are critical for binding to biological targets.

The substitution pattern on this phenyl ring would be expected to modulate the electronic properties of the entire molecule. Electron-donating or electron-withdrawing substituents on the phenyl ring can alter its electron density, which can influence its interaction with receptor sites. researchgate.net For example, introducing electron-withdrawing groups could enhance interactions with electron-rich domains of a target protein, while electron-donating groups might favor interactions with electron-deficient pockets.

Design and Synthesis of Chemically Modified Analogues for Modulating Biological Functions

The rational design of analogues of this compound offers a strategy to probe and modulate its potential biological functions. Based on the SAR principles discussed, several modifications could be systematically introduced to explore and optimize its activity.

One approach would involve synthesizing a series of analogues with the methyl group shifted along the pentadecanoate chain. This would allow for a systematic investigation of how the branching position affects biological outcomes. Another avenue for analogue design would be the introduction of various substituents at different positions on the terminal phenyl ring. This could involve incorporating a range of functional groups with varying electronic and steric properties to fine-tune the molecule's interaction with its biological targets.

Table 2: Proposed Analogues of this compound for SAR Studies

Modification SiteProposed ModificationsRationale
Methyl Group Position Synthesis of 2-methyl, 4-methyl, ..., 14-methyl isomers.To determine the optimal position of the methyl branch for a specific biological activity.
Phenyl Ring Substitution Introduction of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) groups at ortho, meta, and para positions.To modulate electronic interactions and steric fit with the target binding site.
Aliphatic Chain Length Synthesis of analogues with shorter (e.g., tridecanoate) and longer (e.g., heptadecanoate) chains.To investigate the influence of chain length and lipophilicity on biological activity.
Ester Group Replacement of the methyl ester with other alkyl esters (e.g., ethyl, propyl).To assess the impact of the ester group size on stability and activity.

Stereochemical Considerations in the Design of Bioactive Long-Chain Esters

The methyl group at the 3-position of this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in the biological activity of many molecules, as biological systems are inherently chiral. mdpi.comresearchgate.net

The two enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This is because the three-dimensional arrangement of atoms in each enantiomer can lead to different interactions with chiral biological targets such as enzymes and receptors. mdpi.comresearchgate.net For instance, one enantiomer may bind with high affinity to a receptor's binding site, while the other may bind with much lower affinity or not at all.

In the context of FAHFAs, it has been shown that the S-enantiomer of 9-PAHSA is more potent than the R-enantiomer in potentiating glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibit anti-inflammatory effects. nih.govnih.govresearchgate.net This highlights the importance of stereoselectivity in biological responses.

Therefore, in the design and synthesis of bioactive analogues of this compound, controlling the stereochemistry at the 3-position is of paramount importance. The synthesis of enantiomerically pure R- and S-isomers would be essential to fully characterize their individual biological activities and to identify the more active enantiomer for potential therapeutic applications.

Computational Chemistry and in Silico Approaches in Methyl 3 Methyl 15 Phenylpentadecanoate Research

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures, providing a basis for understanding their physical and chemical properties. For Methyl 3-Methyl-15-phenylpentadecanoate, a molecule with a long aliphatic chain and a terminal phenyl group, molecular modeling can predict its likely shape and electronic properties.

Docking simulations are a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in pharmacology for understanding how a ligand, such as this compound, might interact with a biological receptor, typically a protein. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score.

While specific receptor targets for this compound are not established, we can hypothetically consider its interaction with an enzyme involved in fatty acid metabolism, such as a fatty acid synthase or a lipase. The docking simulation would reveal potential binding modes, highlighting key interactions like hydrogen bonds and hydrophobic contacts. For instance, the long hydrophobic tail of the molecule would likely occupy a hydrophobic pocket in the enzyme's active site, while the ester and phenyl groups could form specific interactions with amino acid residues.

Illustrative Docking Simulation Data for this compound with a Hypothetical Receptor

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Fatty Acid Synthase (Thioesterase Domain)-8.5LEU124, ILE150, PHE273
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-9.2TYR314, HIS440, ILE317
Lipase-7.9SER105, LEU208, TRP89

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Conformational Analysis and Energy Landscape Exploration of the Compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

Due to the presence of numerous single bonds in its long aliphatic chain, this compound can adopt a vast number of conformations. Computational methods, such as molecular dynamics simulations and systematic conformational searches, can be employed to explore its conformational space. These methods calculate the potential energy of the molecule for different arrangements of its atoms, generating an energy landscape.

The lowest energy conformers represent the most probable shapes of the molecule. For a long-chain ester, these are often extended or folded "hairpin" structures. nih.gov The presence of the methyl group at the 3-position and the terminal phenyl group will introduce specific steric constraints, influencing the preferred conformations. Understanding the accessible conformations is crucial for predicting how the molecule will interact with receptors and how it will pack in a solid or liquid state.

Predicted Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C3-C4-C5)End-to-End Distance (Å)
Extended0.0178.5°20.1
Hairpin Fold2.365.2°12.5
Partially Folded1.8-95.7°15.8

Note: This data is hypothetical and serves to illustrate the outcomes of a conformational analysis.

Prediction of Spectroscopic Parameters and Theoretical Validation of Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its structural confirmation and analysis.

Using methods like Density Functional Theory (DFT), it is possible to calculate the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts can be compared with experimental NMR spectra to assign the signals to specific atoms, which can be particularly challenging for a large molecule with many similar chemical environments.

Similarly, the vibrational frequencies of the molecule's chemical bonds can be calculated to predict its IR spectrum. This would show characteristic peaks for the carbonyl (C=O) stretch of the ester group, the C-O stretches, and various C-H stretching and bending vibrations from the aliphatic chain and the phenyl group. spectroscopyonline.com Discrepancies between predicted and experimental spectra can point to specific conformational effects or intermolecular interactions.

Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value (Typical)
¹H NMR Chemical Shift (ppm)
-OCH₃3.65~3.6-3.7
-CH₂-Ph2.60~2.5-2.7
¹³C NMR Chemical Shift (ppm)
C=O173.5~172-174
Phenyl C1142.0~140-143
IR Frequency (cm⁻¹)
C=O Stretch1745~1735-1750
C-O Stretch1160~1150-1250

Note: The predicted values are illustrative. Experimental values are typical ranges for similar functional groups.

In Silico Prediction of Metabolic Pathways and Products

In silico tools can predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. creative-biolabs.com For this compound, these tools can identify potential sites of metabolism and predict the structures of the resulting metabolites.

Given its structure, several metabolic transformations can be anticipated. The long alkyl chain is susceptible to omega- and omega-1 hydroxylation. The phenyl group can undergo aromatic hydroxylation at the ortho, meta, or para positions. The ester bond can be hydrolyzed by esterases to yield 3-Methyl-15-phenylpentadecanoic acid and methanol. The methyl group at the 3-position may also be a site for hydroxylation.

Metabolism prediction software uses databases of known metabolic reactions and models of enzyme active sites to predict the likelihood of these transformations. The output is typically a list of potential metabolites, ranked by their probability of formation. This information is crucial in drug development to identify potentially active or toxic metabolites. news-medical.net

Predicted Metabolic Pathways for this compound

Metabolic ReactionPredicted MetaboliteEnzyme Family
Ester Hydrolysis3-Methyl-15-phenylpentadecanoic acidEsterases
Aromatic HydroxylationMethyl 3-Methyl-15-(4-hydroxyphenyl)pentadecanoateCYP2C9, CYP3A4
Alkyl Chain HydroxylationMethyl 14-hydroxy-3-Methyl-15-phenylpentadecanoateCYP4A11

Note: The predicted metabolites and enzyme families are based on common metabolic pathways for similar structures and are for illustrative purposes.

Future Directions and Emerging Research Avenues for Methyl 3 Methyl 15 Phenylpentadecanoate

Expansion of Synthetic Methodologies towards Scalable and Sustainable Production

The future synthesis of Methyl 3-Methyl-15-phenylpentadecanoate will likely focus on developing scalable and sustainable production methods that are both economically viable and environmentally benign. Current approaches to synthesizing long-chain fatty acid esters, including those with branched and phenyl-substituted structures, provide a foundation for these future developments.

One promising avenue is the advancement of biocatalytic methods , particularly the use of lipases. Immobilized lipases, such as Candida antarctica lipase B, have demonstrated high efficiency in catalyzing the esterification of phenylalkanoic acids in solvent-free systems. nih.gov Future research could optimize these enzymatic processes for the specific substrate, 3-Methyl-15-phenylpentadecanoic acid, to achieve high yields and purity of the corresponding methyl ester. The benefits of biocatalysis include mild reaction conditions, high selectivity, and reduced waste generation, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Methodology Potential Advantages Research Focus
Biocatalysis (Lipases) High selectivity, mild conditions, solvent-free options, reusable catalyst.Enzyme screening and immobilization, process optimization for specific substrates, water removal strategies.
Heterogeneous Acid Catalysis Catalyst reusability, reduced corrosion, simplified product separation.Development of novel solid acid catalysts (e.g., zeolites, ion-exchange resins, supported metal oxides) with high activity and stability.
Homogeneous Catalysis (Ionic Liquids) High catalytic activity, potential for catalyst recycling, tunable properties.Design of task-specific ionic liquids, optimization of reaction conditions for room temperature synthesis, efficient catalyst recovery.
Multi-step Chemical Synthesis High purity and yield, well-defined reaction pathways.Development of more efficient and sustainable steps, such as greener coupling reactions and esterification methods.

Another key area of development is the use of heterogeneous acid catalysts . These solid catalysts can circumvent the corrosion and separation issues associated with traditional homogeneous acid catalysts. mdpi.com Research into novel solid acids, such as zeolites, ion-exchange resins, and sulfonated carbonaceous materials, could lead to efficient and reusable catalytic systems for the esterification of 3-Methyl-15-phenylpentadecanoic acid. researchgate.net

Furthermore, the application of Brønsted acidic ionic liquids presents a green alternative for Fischer esterification. researchgate.net These catalysts can promote the reaction under solvent-free conditions and at room temperature, with the potential for easy recovery and reuse.

For achieving high purity, multi-step chemical synthesis routes, potentially involving Suzuki cross-coupling reactions to introduce the phenyl group, followed by esterification, could be further refined. nih.gov The focus here would be on improving the efficiency and sustainability of each step.

Investigation of Advanced Applications in Functional Materials Science

The distinct molecular architecture of this compound suggests its potential as a building block for novel functional materials. The long aliphatic chain can impart flexibility and hydrophobicity, while the terminal phenyl group can introduce aromatic interactions and potentially enhance thermal stability. The branched methyl group can influence the packing of the molecules, potentially lowering the melting point and affecting the material's viscosity.

Future research in this area should explore the incorporation of this compound into polymers and composites . It could serve as a bio-based plasticizer, a monomer for specialty polyesters, or a surface-modifying agent to control wetting and adhesion. Its long-chain structure could also be leveraged in the development of phase-change materials for thermal energy storage or as a component in advanced lubricants and hydraulic fluids.

Investigations into its self-assembly properties could reveal potential applications in nanotechnology , such as the formation of micelles, vesicles, or liquid crystals. The interplay between the aliphatic chain, the branched methyl group, and the aromatic ring could lead to unique supramolecular structures with tailored properties.

Deeper Elucidation of Biochemical Roles and Potential Therapeutic Applications

While the specific biological functions of this compound are currently unknown, its structural similarity to naturally occurring branched-chain and phenyl-substituted fatty acids suggests potential roles in biological systems. Branched-chain fatty acids are known components of bacterial membranes and have been implicated in various physiological processes. Phenyl-substituted fatty acids are also found in nature and can be metabolized by various organisms.

Future research should focus on investigating the metabolic fate of this compound in different biological systems, from microorganisms to mammalian cells. This could involve tracer studies to track its uptake, distribution, and breakdown products.

Given that some fatty acid derivatives exhibit antimicrobial or signaling properties, it would be pertinent to screen this compound for bioactivity . This could include assays for antimicrobial, anti-inflammatory, or anticancer activity. Understanding its interaction with key enzymes and receptors will be crucial in uncovering any potential therapeutic applications.

Integration of this compound Research with Systems Biology and Omics Data

To gain a holistic understanding of the potential biological significance of this compound, its study should be integrated with systems biology and omics approaches. Lipidomics , the large-scale study of lipids, can be employed to identify and quantify this compound and its metabolites in various biological samples. This would provide insights into its natural occurrence and how its levels change in response to different physiological or pathological conditions.

Metabolomics studies can reveal the broader metabolic pathways affected by the presence of this compound. By analyzing the global changes in metabolite profiles, researchers can infer its mechanism of action and its impact on cellular metabolism.

Furthermore, integrating these omics data with genomic and proteomic information can help to identify the genes and proteins involved in the synthesis, transport, and degradation of this compound. This systems-level approach will be instrumental in building comprehensive models of its biological roles and in identifying potential targets for therapeutic intervention.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 3-Methyl-15-phenylpentadecanoate?

  • Methodological Answer : The synthesis typically involves esterification and hydrogenation. For example, a related compound (Methyl 15-(4-hydroxyphenyl)pentadecanoate) was synthesized via:
  • Esterification : Reaction of 15-(4-(benzyloxy)phenyl)pentadecanoic acid with methanol and sulfuric acid under reflux (78% yield) .
  • Hydrogenation : Palladium on activated carbon catalyzes benzyl group removal under H₂ pressure (6 psi, 75% yield) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:5 ratio) ensures purity .
    Key Data:
StepReagents/ConditionsYieldPurity (Analytical Method)
EsterificationH₂SO₄, MeOH, reflux78%NMR, elemental analysis
HydrogenationPd/C, H₂ (6 psi)75%TLC, column chromatography

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for methyl ester (δ 3.66–3.67 ppm), phenyl protons (δ 6.72–7.46 ppm), and aliphatic chains (δ 1.18–2.58 ppm) confirm structure .
  • Elemental Analysis : Matches calculated C and H percentages (e.g., C: 75.71% vs. 75.82% calculated) .
  • Chromatography : GC (≥95% purity) and TLC monitor reaction progress .

Q. What are the common challenges in synthesizing branched-chain phenyl-substituted fatty acid esters?

  • Methodological Answer : Challenges include:
  • Steric Hindrance : Bulky phenyl groups may slow esterification; extended reflux times (e.g., 18 hr) are required .
  • Byproduct Formation : Use of silica gel chromatography (ethyl acetate/hexane gradients) removes unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to improve yield?

  • Methodological Answer :
  • Catalyst Loading : Increase Pd/C ratio (e.g., 10 wt.% catalyst) enhances reaction efficiency .
  • Pressure Control : Maintain H₂ pressure at 6 psi for 5+ hours to ensure complete deprotection .
  • Solvent Choice : Ethyl acetate improves solubility of intermediates, reducing side reactions .

Q. What strategies address discrepancies in elemental analysis results during characterization?

  • Methodological Answer :
  • Recrystallization : Purify crude products using solvents like hexane/ethyl acetate to remove impurities affecting C/H ratios .
  • Repeat Analysis : Confirm results with multiple batches (e.g., C: 75.71% vs. 75.82% in repeated trials) .
  • Mass Spectrometry : Complement elemental analysis with high-resolution MS to detect trace contaminants .

Q. How can isotopic labeling techniques be applied to study metabolic pathways of derivatives?

  • Methodological Answer :
  • Radiolabeling : Replace hydroxyl groups with ¹⁸F (e.g., as in 15-(4-(2-[¹⁸F]fluoroethoxy)phenylpentadecanoic acid PET tracers) .
  • Stable Isotopes : Use deuterated analogs (e.g., 1-Phenyldodecane-d30) for tracking via mass spectrometry .

Q. What advanced purification methods achieve >95% purity for this compound?

  • Methodological Answer :
  • Column Chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane from 1:10 to 1:2) .
  • Recrystallization : Use low-polarity solvents (hexane) to isolate crystalline products .
  • GC Analysis : Validate purity post-purification (e.g., >95% by GC) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for aliphatic chain signals?

  • Methodological Answer :
  • Variable Temperature NMR : Reduce signal overlap by analyzing at higher temperatures .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., δ 1.18–1.40 ppm for methylene groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.